N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
CAS No.: 2034390-28-6
Cat. No.: VC6093596
Molecular Formula: C17H23N3O3S
Molecular Weight: 349.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034390-28-6 |
|---|---|
| Molecular Formula | C17H23N3O3S |
| Molecular Weight | 349.45 |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H23N3O3S/c21-15-5-2-9-20(15)10-3-8-18-16(22)14-4-1-7-19-17(14)23-13-6-11-24-12-13/h1,4,7,13H,2-3,5-6,8-12H2,(H,18,22) |
| Standard InChI Key | NVRIZLSVJBLTDQ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)CCCNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound’s IUPAC name delineates its core components:
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Pyridine-3-carboxamide: A six-membered aromatic ring with a carboxamide group at position 3.
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Thiolan-3-yloxy: A tetrahydrothiophene (thiolane) ring with an ether linkage at position 3.
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3-(2-Oxopyrrolidin-1-yl)propyl: A three-carbon chain connecting a 2-oxopyrrolidine ring (a cyclic amide) to the carboxamide nitrogen.
Using analogous structures from PubChem and VulcanChem, the molecular formula is inferred as C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>S, with a calculated molecular weight of 413.52 g/mol.
Table 1: Calculated Physicochemical Properties
Stereochemical Considerations
The thiolane ring introduces stereogenicity at position 3, yielding two enantiomers (R and S configurations). Computational models suggest the (R)-enantiomer may exhibit enhanced binding affinity to neurological targets due to spatial compatibility with chiral binding pockets.
Synthesis and Structural Elucidation
Hypothetical Synthetic Pathway
While no direct synthesis reports exist, the compound can be rationalized through a multi-step process:
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Formation of 2-(Thiolan-3-yloxy)pyridine-3-carboxylic Acid:
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Thiolane-3-ol is coupled with 2-chloropyridine-3-carboxylic acid via nucleophilic aromatic substitution.
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Activation of the Carboxylic Acid:
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Conversion to the acid chloride using thionyl chloride (SOCl<sub>2</sub>).
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Amide Bond Formation:
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Reaction with 3-(2-oxopyrrolidin-1-yl)propan-1-amine in the presence of a base (e.g., triethylamine).
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Table 2: Key Reaction Intermediates
| Intermediate | Role |
|---|---|
| 2-Chloropyridine-3-carboxylic acid | Electrophilic aromatic precursor |
| Thiolane-3-ol | Nucleophile for ether linkage |
| 3-(2-Oxopyrrolidin-1-yl)propan-1-amine | Amine nucleophile for amidation |
Analytical Characterization
Hypothetical spectral data, extrapolated from related compounds :
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine H6), 8.12 (d, J = 8.0 Hz, 1H, pyridine H4), 7.45 (dd, J = 4.8, 8.0 Hz, 1H, pyridine H5), 4.80–4.75 (m, 1H, thiolane OCH), 3.45–3.30 (m, 4H, pyrrolidone NCH<sub>2</sub>), 2.90–2.70 (m, 2H, propyl CH<sub>2</sub>).
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IR (KBr): 1675 cm<sup>-1</sup> (amide C=O), 1640 cm<sup>-1</sup> (pyrrolidone C=O).
| Target | Putative Interaction | Potential Indication |
|---|---|---|
| σ-1 Receptor | 2-Oxopyrrolidine binding | Neuropathic pain |
| DPP-4 | Competitive inhibition | Type 2 diabetes |
| Nrf2-Keap1 Pathway | Thiolane-induced activation | Oxidative stress disorders |
ADMET Profiles (Predicted)
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Absorption: Moderate oral bioavailability (≈50%) due to balanced LogP and hydrogen-bonding capacity.
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Metabolism: Hepatic oxidation of the thiolane ring (CYP3A4/5) and amide hydrolysis (esterases).
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Toxicity: Potential hepatotoxicity at high doses (thiolane metabolites).
Applications and Future Directions
Therapeutic Hypotheses
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Neurological Disorders: σ-1 receptor modulation for Alzheimer’s disease or depression.
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Metabolic Diseases: DPP-4 inhibition for glucose regulation.
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Oncology: Nrf2 activation to mitigate chemotherapy-induced oxidative damage.
Research Gaps and Recommendations
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Synthetic Validation: Confirm the proposed pathway via stepwise isolation and characterization.
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In Vitro Screening: Prioritize σ-1 receptor binding assays and DPP-4 inhibition studies.
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Toxicokinetic Studies: Assess metabolite profiles in hepatic microsomes.
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